molecular formula C16H10N2O4S2 B2614935 (Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 303790-14-9

(Z)-3-(3-hydroxyphenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2614935
CAS RN: 303790-14-9
M. Wt: 358.39
InChI Key: NQTYPFHQRJYVFH-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 358.39. For more detailed structural information, you may refer to the molecular formula C16H10N2O4S2.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.39. It has a density of 1.6±0.1 g/cm3 and a boiling point of 580.9±60.0 °C at 760 mmHg .

Scientific Research Applications

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including compounds related to the 3-nitrobenzylidene moiety, is a significant area of research. These groups have shown promise in synthetic chemistry for their ability to be removed by light, offering precise control over chemical reactions. This technology has implications for developing more efficient synthetic routes in pharmaceuticals and materials science (B. Amit, U. Zehavi, A. Patchornik, 1974).

Antiviral and Antimicrobial Applications

Nitazoxanide, a compound with a nitrothiazole moiety, similar to the nitro and thiazolidinone groups in the query compound, is widely used for treating infectious diseases. Its broad spectrum of activity against Gram-positive and Gram-negative bacteria, parasites, and viruses highlights the potential of structurally related compounds in addressing various microbial infections (Charu Bharti et al., 2021).

Biological Activities of Thiazolidinones

Thiazolidinones, which share a core structural component with the query compound, have been extensively studied for their diverse biological activities. Research focusing on antioxidant, anticancer, anti-inflammatory, and antimicrobial properties suggests these compounds could serve as starting points for developing new therapeutic agents. The influence of different substituents on biological activity has been a key area of investigation, indicating a potential pathway for optimizing the query compound for specific therapeutic uses (Dominika Mech et al., 2021).

Advanced Synthesis and Green Chemistry

The development of 1,3-thiazolidin-4-ones, including variations like rhodanines and glitazones, underscores the importance of these heterocycles in medicinal chemistry. These compounds exhibit significant pharmacological potential, prompting advanced synthesis methodologies that emphasize green chemistry principles. This approach aligns with environmental sustainability goals while expanding the utility of thiazolidinones in drug discovery (Jonas da Silva Santos et al., 2018).

properties

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S2/c19-13-6-2-4-11(9-13)17-15(20)14(24-16(17)23)8-10-3-1-5-12(7-10)18(21)22/h1-9,19H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYPFHQRJYVFH-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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